molecular formula C11H12BrN3 B3016794 [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368443-65-5

[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine

Cat. No.: B3016794
CAS No.: 1368443-65-5
M. Wt: 266.142
InChI Key: ZDAXZDJLSQSGQL-UHFFFAOYSA-N
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Description

[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine: is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and features a bromobenzyl group attached to the imidazole ring

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its imidazole ring is a common pharmacophore in many biologically active molecules, and the bromobenzyl group can enhance the compound’s binding affinity to specific biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the incorporation of various functional groups, making it a versatile intermediate in material science.

Safety and Hazards

“[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine” should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine typically involves the reaction of 4-bromobenzyl chloride with imidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the imidazole .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzyl derivatives, while oxidation of the imidazole ring can produce imidazole N-oxides .

Mechanism of Action

The mechanism of action of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the bromobenzyl group can participate in hydrophobic interactions with nonpolar regions of proteins or other biomolecules .

Comparison with Similar Compounds

Uniqueness: The presence of the bromobenzyl group in [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for further research .

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXZDJLSQSGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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